molecular formula C9H6N4 B8775163 3H-imidazo[4,5-f]quinoxaline CAS No. 233-90-9

3H-imidazo[4,5-f]quinoxaline

Cat. No.: B8775163
CAS No.: 233-90-9
M. Wt: 170.17 g/mol
InChI Key: VQJRMQDYNZVOHO-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-f]quinoxaline is a heterocyclic aromatic amine (HAA) characterized by a fused imidazole and quinoxaline ring system. It is a known mutagen and carcinogen formed during high-temperature cooking of protein-rich foods such as meat . Structurally, it consists of a quinoxaline backbone fused with an imidazole ring at positions 4 and 3. Substitutions at the 2-amino position and methyl groups on the imidazole or quinoxaline rings significantly influence its biological activity .

Synthesis: The compound is synthesized via cyclization of 5,6-diaminoquinoline with cyanogen bromide in refluxing methanol . Derivatives like 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (DiMeIQx) are prepared by introducing methyl groups during ring closure using alkylating agents .

Properties

CAS No.

233-90-9

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

6H-imidazo[4,5-f]quinoxaline

InChI

InChI=1S/C9H6N4/c1-2-7-9(13-5-12-7)8-6(1)10-3-4-11-8/h1-5,10H

InChI Key

VQJRMQDYNZVOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC=C3C2=NC=N3)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues include:

  • MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline): Contains two methyl groups at positions 3 and 6.
  • DiMeIQx (2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline): Adds a third methyl group at position 3.
  • IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): Replaces the quinoxaline ring with a quinoline system.
  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Features a phenyl-substituted pyridine ring.

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
3H-Imidazo[4,5-f]quinoxaline C₉H₇N₅ 185.19 None (parent structure) Not reported
DiMeIQx C₁₂H₁₃N₅ 227.27 3,4,8-Trimethyl 208–212
MeIQx C₁₁H₁₁N₅ 213.24 3,8-Dimethyl 255–259
IQ C₁₁H₁₁N₅ 213.24 3-Methyl (quinoline backbone) Not reported

Mutagenic and Carcinogenic Activity

Metabolic Activation :

  • 3H-Imidazo[4,5-f]quinoxaline derivatives are metabolized by hepatic microsomes into hydroxylamines and nitroso derivatives, which form DNA adducts . DiMeIQx, for example, generates 2-hydroxyamino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, a potent mutagen .
  • MeIQx undergoes N-hydroxylation to produce 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, with mutagenic potency comparable to its parent compound .

Table 2: Mutagenic Potency (Salmonella typhimurium TA98)

Compound Mutagenic Activity (Revertants/μg) Key Metabolites
DiMeIQx 6,500–8,000 2-Hydroxyamino-DiMeIQx, Nitroso-DiMeIQx
MeIQx 4,800–5,500 2-Hydroxyamino-MeIQx
IQ 7,200–8,500 N-Hydroxy-IQ
PhIP 1,200–1,800 N-Hydroxy-PhIP

Structure-Activity Relationships :

  • Methylation at position 4 (DiMeIQx) enhances mutagenicity compared to MeIQx, likely due to increased stability of reactive intermediates .
  • Quinoxaline-based HAAs (e.g., MeIQx, DiMeIQx) generally exhibit higher mutagenic activity than quinoline-based analogues like IQ .

Occurrence in Food and Human Exposure

Formation in Cooked Meat :

  • MeIQx : 0.5–3.0 ng/g in fried beef .
  • DiMeIQx : 0.1–1.0 ng/g in grilled chicken .
  • 3H-Imidazo[4,5-f]quinoxaline: Less frequently detected due to lower thermal stability .

Bioavailability and Excretion :

  • MeIQx : 2.1% of ingested dose excreted unchanged in human urine .
  • DiMeIQx: Not detected in urine, suggesting rapid metabolism or lower absorption .
  • PhIP : 1.1% urinary excretion, with significant interindividual variability .

Immunochemical Cross-Reactivity

Antibodies raised against DiMeIQx show high cross-reactivity with structural analogues (e.g., 7,8-DiMeIQx, 8-MeIQx) but minimal reactivity with dissimilar HAAs like PhIP or IQ . This highlights the importance of the quinoxaline backbone and methyl substitution patterns in antigen recognition.

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